molecular formula C21H23N3O3S2 B2931654 4-(N-benzyl-N-ethylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide CAS No. 923464-51-1

4-(N-benzyl-N-ethylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide

Cat. No. B2931654
CAS RN: 923464-51-1
M. Wt: 429.55
InChI Key: SNIZDMIKOGCZNL-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide, also known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. BZ-423 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for further research and development.

Scientific Research Applications

Microwave Assisted Synthesis in Medicinal Chemistry

  • Microwave Assisted Synthesis of Novel Acridine-Acetazolamide Conjugates : This study discusses the condensation of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide with other compounds under microwave irradiation. These new compounds showed potential as inhibitors of carbonic anhydrases, which are important in various physiological functions (Ulus et al., 2016).

Enzyme Inhibition and Biological Evaluation

  • Benzamides in Enzyme Inhibition : A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened for inhibitory potential against enzymes like human recombinant alkaline phosphatase. These compounds have potential applications in medicinal chemistry (Saeed et al., 2015).

Development of Pharmaceuticals

  • Cardiac Electrophysiological Activity of N-Substituted Benzamides : This research discusses the synthesis of N-substituted imidazolylbenzamides, showing potential as class III agents for cardiac electrophysiological activity (Morgan et al., 1990).

Material Science Applications

  • Synthesis of Block Copolymers : The study focuses on the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, including the creation of block copolymers. This has potential applications in materials science (Yokozawa et al., 2002).

Molecular Docking and Computational Studies

  • Molecular Docking Study of Schiff Bases : This research synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on enzyme activities, supported by molecular docking studies. These studies are significant for understanding the binding interactions of these compounds (Alyar et al., 2019).

Antimicrobial and Antifungal Research

  • Biologically Active Substances with Antimicrobial and Antifungal Action : This paper discusses the synthesis of compounds like N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides and their effectiveness against bacteria and fungi, indicating their potential in antimicrobial applications (Sych et al., 2019).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-24(14-17-8-6-5-7-9-17)29(26,27)19-12-10-18(11-13-19)20(25)23-21-22-15(2)16(3)28-21/h5-13H,4,14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZDMIKOGCZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-ethylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide

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